
Ethyl 2,2-dimethyl-4-oxopentanoate
Descripción general
Descripción
Ethyl 2,2-dimethyl-4-oxopentanoate is a chemical compound with the molecular formula C9H16O3 . It contains a total of 27 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 aliphatic ketone .
Molecular Structure Analysis
The molecular structure of this compound consists of 27 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 aliphatic ketone .Aplicaciones Científicas De Investigación
1. Chemical Transformations and Synthesis
Ethyl 2,2-dimethyl-4-oxopentanoate has been utilized in various chemical transformations and syntheses. For instance, it reacts under basic conditions with hydroxylamine, forming compounds like 5-tert-butyl-4-methylisoxazol-3-ol, which undergo further oxidation processes (Brehm, Johansen, & Krogsgaard‐Larsen, 1992). Additionally, the compound is involved in the aerobic dimerization of ethyl 4-thienyl-3-ketobutanoate, leading to photochromic diarylethene, a precursor for photoactive compounds (Lvov et al., 2017).
2. Reactions with Zinc Enolates
This compound demonstrates interesting reactions when combined with zinc enolates. These reactions typically result in the formation of various compounds, such as tetramethyl-tetrahydropyran-diones and other similar structures, showcasing its versatility in organic synthesis (Shchepin, Sazhneva, & Litvinov, 2003).
3. Role in Polymerization Processes
The compound is also significant in the field of polymer chemistry. For instance, its cleavage with sodium tert-butoxide can result in the reactivation of a pseudoterminated propagation centre in the anionic polymerization of methacrylates, an important process in polymer synthesis (Lochmann & Trekoval, 1981).
4. Combustion Kinetics Studies
In the realm of combustion science, this compound (ethyl levulinate) has been studied for its kinetics. Research on its combustion properties, particularly its ignition delay, contributes to our understanding of biofuel performance and potential applications (Ghosh et al., 2018).
5. Photochemical Synthesis
The compound is involved in photochemical syntheses, such as the formation of photochromic diarylethene, which can be used for creating compounds with photoactive properties (Armesto, Gallego, & Horspool, 1990).
6. Synthesis of Pharmacological Compounds
Its derivatives have been used in the synthesis of pharmacologically important compounds, like statin drugs. The enantioselective hydrogenation of its derivatives is a key step in creating these drugs, demonstrating its importance in pharmaceutical chemistry (Korostylev et al., 2008).
Propiedades
IUPAC Name |
ethyl 2,2-dimethyl-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-12-8(11)9(3,4)6-7(2)10/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIVOCPTAQEBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855845 | |
| Record name | Ethyl 2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86164-69-4 | |
| Record name | Ethyl 2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



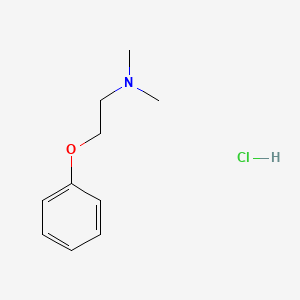
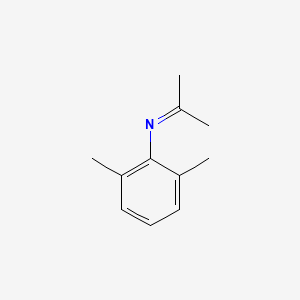

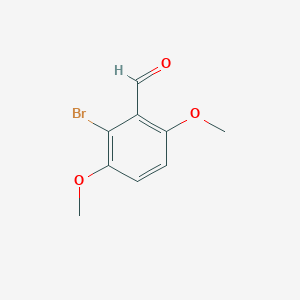

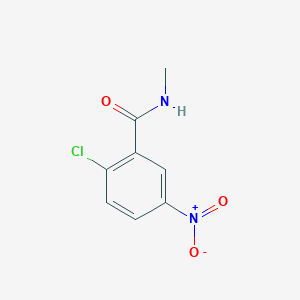
![Tert-butyl[(5-chloropentyl)oxy]dimethylsilane](/img/structure/B3057829.png)
![Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-](/img/structure/B3057830.png)

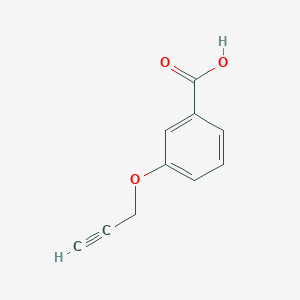


![O-[2-(4-Chlorophenyl)ethyl]hydroxylamine](/img/structure/B3057838.png)
